![molecular formula C22H24N2O3 B5538191 8-(3-furoyl)-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5538191.png)
8-(3-furoyl)-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to a class of chemical compounds known for their complex molecular structures and potential pharmacological activities. The interest in such compounds often revolves around their synthesis, molecular structure, and the understanding of their chemical and physical properties to explore their potential applications in various fields excluding direct drug use and dosage considerations.
Synthesis Analysis
The synthesis of related spiro compounds involves intricate organic synthesis techniques. For instance, a method for synthesizing similar compounds involves condensation reactions under specific conditions to form the desired spiro structures with high purity and yield. The procedures require precise control over reaction conditions to achieve the desired molecular architecture (Wang et al., 2011).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of a spiro linkage that integrates different cyclic systems, including furan rings and benzene rings, into a single, complex structure. The furan and cyclohexane rings, in particular, adopt specific conformations that are crucial for the compound's overall geometry. Crystal structure analysis through single-crystal X-ray diffraction provides detailed insights into these molecular geometries, showcasing the planarity and conformational preferences of the constituent rings (Wang et al., 2011).
Scientific Research Applications
Synthesis and Structural Analysis
- A series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, structurally related to the compound , were synthesized and evaluated as antihypertensive agents. These compounds demonstrated alpha-adrenergic blocking properties, with specific compounds designed as mixed alpha- and beta-adrenergic receptor blockers, although they did not exhibit beta-adrenergic blocking effects (Caroon et al., 1981).
- The synthesis and crystal structure of a related compound, 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chloro-benzoate, were detailed, highlighting the molecule's structural features including a planar furan ring and a chair conformation cyclohexane ring (Wang et al., 2011).
Pharmacological Applications
- High-affinity, non-peptide agonists for the ORL1 (orphanin FQ/nociceptin) receptor were developed, with significant potential for treating conditions modulated by this receptor. This research underscores the therapeutic potential of structurally complex diazaspirodecanones (Röver et al., 2000).
- New spiropiperidines as potent and selective non-peptide tachykinin NK2 receptor antagonists were synthesized, indicating their potential use in treating diseases related to tachykinin activity, such as bronchoconstriction (Smith et al., 1995).
Antiviral and Anticonvulsant Activity
- The Reformatsky reaction of methyl 1-bromocycloalkane-1-carboxylates with phenyl- and benzoylhydrazones derived from aromatic aldehydes led to the formation of compounds with potential anticonvulsant activities. This showcases the versatility of spiro compounds in developing pharmacologically active agents (Shchepin et al., 2007).
properties
IUPAC Name |
8-(furan-3-carbonyl)-2-[(E)-3-phenylprop-2-enyl]-2,8-diazaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c25-20-15-22(17-24(20)11-4-7-18-5-2-1-3-6-18)9-12-23(13-10-22)21(26)19-8-14-27-16-19/h1-8,14,16H,9-13,15,17H2/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZNVPPHJUVMNT-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)N(C2)CC=CC3=CC=CC=C3)C(=O)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12CC(=O)N(C2)C/C=C/C3=CC=CC=C3)C(=O)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3-furoyl)-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.